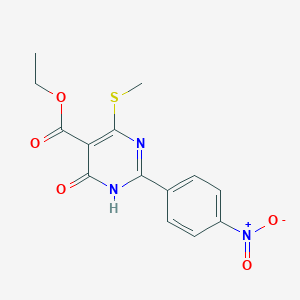![molecular formula C19H22N3O4P B314713 4-{[(2-METHOXYPHENOXY)(METHYL)PHOSPHORYL]AMINO}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE](/img/structure/B314713.png)
4-{[(2-METHOXYPHENOXY)(METHYL)PHOSPHORYL]AMINO}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2-METHOXYPHENOXY)(METHYL)PHOSPHORYL]AMINO}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 4-{[(2-METHOXYPHENOXY)(METHYL)PHOSPHORYL]AMINO}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves multiple steps. One common method includes the reaction of 2-methoxyphenol with methylphosphoryl chloride to form the intermediate 2-methoxyphenoxy-methylphosphoryl chloride. This intermediate is then reacted with 1,5-dimethyl-2-phenylpyrazol-3-one in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane .
Chemical Reactions Analysis
4-{[(2-METHOXYPHENOXY)(METHYL)PHOSPHORYL]AMINO}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-{[(2-METHOXYPHENOXY)(METHYL)PHOSPHORYL]AMINO}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-{[(2-METHOXYPHENOXY)(METHYL)PHOSPHORYL]AMINO}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation pathways .
Comparison with Similar Compounds
4-{[(2-METHOXYPHENOXY)(METHYL)PHOSPHORYL]AMINO}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE can be compared with similar compounds such as:
2-Methoxyphenyl isocyanate: Known for its use in protecting amine groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of dyes and pharmaceuticals.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Utilized in organic synthesis and catalysis.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C19H22N3O4P |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-[[(2-methoxyphenoxy)-methylphosphoryl]amino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C19H22N3O4P/c1-14-18(19(23)22(21(14)2)15-10-6-5-7-11-15)20-27(4,24)26-17-13-9-8-12-16(17)25-3/h5-13H,1-4H3,(H,20,24) |
InChI Key |
YCWXMFMYEWLQAY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NP(=O)(C)OC3=CC=CC=C3OC |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NP(=O)(C)OC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2Z)-2-[(5-bromofuran-2-yl)methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B314631.png)
![ethyl 2-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B314633.png)
![ETHYL (2Z)-5-(2,5-DIMETHOXYPHENYL)-2-[(3-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B314637.png)
![2-CHLORO-5-(5-{[(2Z)-5-(2,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B314638.png)
![ethyl (2Z)-2-[(5-bromofuran-2-yl)methylidene]-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B314639.png)
![ETHYL (2Z)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B314641.png)

![3-(benzylsulfanyl)-5-{[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]methyl}-4H-1,2,4-triazol-4-ylamine](/img/structure/B314646.png)
![4-amino-5-{[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B314647.png)
![2-[({5-[(2-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}methyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B314648.png)
![5,7-Dimethyl-2-[({5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}methyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B314649.png)
![3-{[(5-{[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}phenyl methyl ether](/img/structure/B314651.png)
![2-[({5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B314652.png)
![5,7-Dimethyl-2-[({5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B314653.png)
